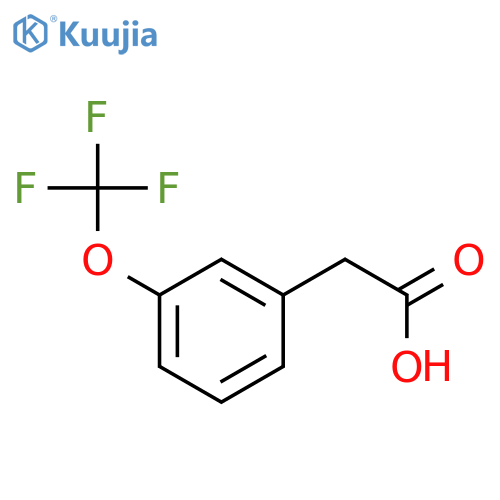Cas no 203302-97-0 (3-(Trifluoromethoxy)phenylacetic acid)

203302-97-0 structure
商品名:3-(Trifluoromethoxy)phenylacetic acid
3-(Trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethoxy)phenylacetic acid
- 2-[3-(trifluoromethoxy)phenyl]acetic acid
- 3-(trifluoromethoxy)Benzeneacetic acid
- 3-Trifluoromethoxyphenylacetic acid
- 3-Trifluoromethoxyphenylaceticacid
- AKOS005254293
- MFCD00082480
- (3-trifluoromethoxy-phenyl)-acetic acid
- SCHEMBL761677
- [3-(trifluoromethoxy)phenyl]acetic acid
- Benzeneacetic acid, 3-(trifluoromethoxy)-
- PS-7873
- FT-0643896
- BCP29755
- Z1037570484
- 203302-97-0
- DTXSID90380469
- SY016865
- T2406
- CS-0020102
- 3-(Trifluoromethoxy)phenylacetic Acid;2-(3-(trifluoromethoxy)phenyl)acetic acid
- AC-4199
- 2-(3-(trifluoromethoxy)phenyl)acetic acid
- 3-(trifluoromethoxy)phenylacetic acid, AldrichCPR
- (3-trifluoromethoxyphenyl)acetic acid
- A21838
- EN300-100655
- AM62274
- 3-(trifluoromethoxy)-phenylacetic acid
- 2-(3-(trifluoromethoxy)phenyl)acetic acid;3-(Trifluoromethoxy)phenylacetic acid
- ALBB-021665
- DB-021761
-
- MDL: MFCD00082480
- インチ: 1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
- InChIKey: NFZQVADYFXRRPM-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CC1=CC=CC(OC(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 220.03500
- どういたいしつりょう: 220.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.399
- ゆうかいてん: 53-55°C
- ふってん: 260.2°C at 760 mmHg
- フラッシュポイント: 111.2℃
- 屈折率: 1.477
- PSA: 46.53000
- LogP: 2.21230
- ようかいせい: 未確定
3-(Trifluoromethoxy)phenylacetic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:

- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-(Trifluoromethoxy)phenylacetic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(Trifluoromethoxy)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 002130-5g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 5g |
$35.00 | 2024-07-19 | |
| Oakwood | 002130-1g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 1g |
$15.00 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025244-100g |
3-(Trifluoromethoxy)benzeneacetic acid |
203302-97-0 | 98% | 100g |
¥3820.00 | 2023-11-21 | |
| Ambeed | A293824-250mg |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 250mg |
$11.0 | 2024-07-28 | |
| Enamine | EN300-100655-50.0g |
2-[3-(trifluoromethoxy)phenyl]acetic acid |
203302-97-0 | 95.0% | 50.0g |
$209.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D691429-25g |
3-(Trifluoromethoxy)phenylacetic Acid |
203302-97-0 | 97% | 25g |
$110 | 2023-09-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11567-5g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 5g |
¥146.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11567-25g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 25g |
¥676.0 | 2022-03-01 | |
| Fluorochem | 002130-10g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 98% | 10g |
£38.00 | 2022-03-01 | |
| abcr | AB108561-25 g |
3-(Trifluoromethoxy)phenylacetic acid, 97%; . |
203302-97-0 | 97% | 25g |
€146.80 | 2022-09-01 |
3-(Trifluoromethoxy)phenylacetic acid 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
203302-97-0 (3-(Trifluoromethoxy)phenylacetic acid) 関連製品
- 243659-15-6(4-(Difluoromethoxy)phenylacetic acid)
- 4315-07-5(2-4-(Trifluoromethoxy)phenylacetic Acid)
- 262587-06-4(3-(Difluoromethoxy)phenylacetic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:203302-97-0)3-(Trifluoromethoxy)phenylacetic acid

清らかである:99%/99%
はかる:100g/500g
価格 ($):274.0/1252.0